molecular formula C12H8BrFN2 B14641727 (E)-1-(4-Bromophenyl)-2-(4-fluorophenyl)diazene CAS No. 51788-95-5

(E)-1-(4-Bromophenyl)-2-(4-fluorophenyl)diazene

Katalognummer: B14641727
CAS-Nummer: 51788-95-5
Molekulargewicht: 279.11 g/mol
InChI-Schlüssel: IQGMFEVJCXXCMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-(4-Bromophenyl)-2-(4-fluorophenyl)diazene is an organic compound belonging to the class of diazenes. Diazenes are characterized by the presence of a nitrogen-nitrogen double bond. This compound features a bromine atom attached to one phenyl ring and a fluorine atom attached to another phenyl ring, making it a substituted diazene.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-Bromophenyl)-2-(4-fluorophenyl)diazene typically involves the reaction of 4-bromoaniline with 4-fluorobenzene diazonium salt. The reaction is carried out under acidic conditions, often using hydrochloric acid, to facilitate the formation of the diazene linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale diazotization reactions followed by coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1-(4-Bromophenyl)-2-(4-fluorophenyl)diazene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction can lead to the formation of hydrazine derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted diazenes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(E)-1-(4-Bromophenyl)-2-(4-fluorophenyl)diazene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (E)-1-(4-Bromophenyl)-2-(4-fluorophenyl)diazene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (E)-1-(4-Bromophenyl)-2-(4-chlorophenyl)diazene
  • (E)-1-(4-Bromophenyl)-2-(4-methylphenyl)diazene
  • (E)-1-(4-Fluorophenyl)-2-(4-methylphenyl)diazene

Uniqueness

(E)-1-(4-Bromophenyl)-2-(4-fluorophenyl)diazene is unique due to the specific combination of bromine and fluorine substituents on the phenyl rings. This combination can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other similar diazenes.

Eigenschaften

CAS-Nummer

51788-95-5

Molekularformel

C12H8BrFN2

Molekulargewicht

279.11 g/mol

IUPAC-Name

(4-bromophenyl)-(4-fluorophenyl)diazene

InChI

InChI=1S/C12H8BrFN2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H

InChI-Schlüssel

IQGMFEVJCXXCMI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.